2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic Acid
Description
2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a 6-bromopyridine substituent at the 3-position and a carboxylic acid group at the 4-position. The compound is of interest in medicinal chemistry for its scaffold, which is amenable to derivatization for drug discovery targeting enzymes or receptors requiring aromatic heterocyclic interactions .
Properties
Molecular Formula |
C9H5BrN2O2S |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
WVHVKRQNABCLPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps like halogenation, cyclization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Core Heterocycle : Imidazothiazole derivatives (e.g., ) exhibit increased structural rigidity, which could improve target selectivity but may reduce solubility compared to simple thiazoles.
- Functional Groups : Ethyl esters (e.g., ) improve lipophilicity and membrane permeability but require metabolic activation (hydrolysis to carboxylic acid) for activity.
Bioactivity and ADMET Profiles
Table 2: Comparative Bioactivity and ADMET Data (Inferred from Structural Analogues)
Key Findings:
- Antimicrobial Potential: Thiazole-carboxylic acid derivatives (e.g., ) show moderate antimicrobial activity against Gram-negative bacteria, likely due to their ability to disrupt membrane integrity or inhibit efflux pumps.
- Antioxidant Capacity : The carboxylic acid group enhances radical scavenging in assays like DPPH, as seen in structurally related compounds .
- ADMET : The target compound’s carboxylic acid group may limit blood-brain barrier penetration but improve renal excretion, reducing toxicity risks compared to ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
